molecular formula C8H7ClINO2 B2402057 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid CAS No. 2256060-40-7

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B2402057
CAS No.: 2256060-40-7
M. Wt: 311.5
InChI Key: VSCQSGMDNKINMZ-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7ClINO2 This compound is characterized by the presence of chlorine, iodine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the halogenation of 4,6-dimethylpyridine-3-carboxylic acid. The process starts with the chlorination of the pyridine ring, followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki and Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid
  • 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid
  • 5-Chloro-2-fluoro-4,6-dimethylpyridine-3-carboxylic acid

Uniqueness

5-Chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

5-chloro-2-iodo-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQSGMDNKINMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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